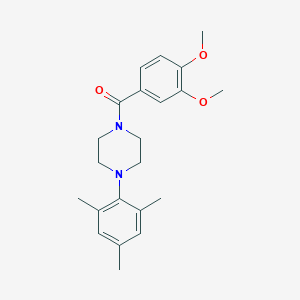
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide, also known as DCPP, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to the disruption of various biochemical pathways, resulting in the observed effects of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide.
Biochemical and Physiological Effects
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments. 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
实验室实验的优点和局限性
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has several advantages for use in lab experiments. It is readily available, has been extensively studied, and has a well-understood synthesis process. However, there are also limitations to its use. 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has not been extensively studied in vivo, and its effects on living organisms are not well understood. Additionally, the potential toxicity of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide is not well understood, making it important to use caution when handling this compound in lab experiments.
未来方向
There are several future directions for research on 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide. One potential area of research is the development of new antibiotics based on the antimicrobial properties of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide. Additionally, further investigation into the mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide could lead to the development of new cancer treatments. Finally, research into the potential toxicity of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide is needed to ensure that this compound can be used safely in lab experiments.
合成方法
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-phenylethylamine, followed by the addition of ethyl alcohol. This process has been optimized and can be performed on a large scale, making 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide readily available for research purposes.
科学研究应用
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.
属性
产品名称 |
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide |
|---|---|
分子式 |
C16H17Cl2NO3S |
分子量 |
374.3 g/mol |
IUPAC 名称 |
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-2-22-15-10-14(18)16(11-13(15)17)23(20,21)19-9-8-12-6-4-3-5-7-12/h3-7,10-11,19H,2,8-9H2,1H3 |
InChI 键 |
WQUWBAXFKJJAAZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=CC=CC=C2)Cl |
规范 SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)







